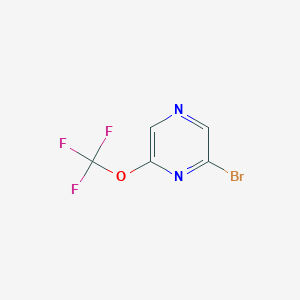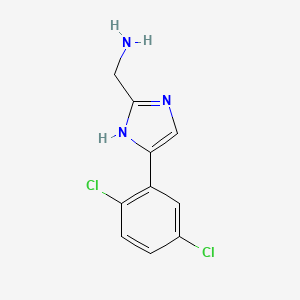
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxypropylamino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline core with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Methylation: The final step involves the methylation of the quinoline core at the 8-position using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the quinoline core can participate in π-π interactions, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, lacking the hydroxypropylamino and methyl groups.
8-Methylquinoline: Similar structure but without the hydroxypropylamino group.
3-Hydroxypropylaminoquinoline: Lacks the methyl group at the 8-position.
Uniqueness
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol is unique due to the presence of both the hydroxypropylamino and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, reactivity, and potential for forming specific interactions with target molecules, making it a valuable compound in various research applications.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
3-[(3-hydroxypropylamino)methyl]-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-10-4-2-5-11-8-12(9-15-6-3-7-17)14(18)16-13(10)11/h2,4-5,8,15,17H,3,6-7,9H2,1H3,(H,16,18) |
InChIキー |
RWJQWUKYGSZDRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)








![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)

